(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000474
InChI: InChI=1S/C9H15N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h6,8H,2-5,10H2,1H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine

CAS No.:

Cat. No.: VC18000474

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name (2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Standard InChI InChI=1S/C9H15N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h6,8H,2-5,10H2,1H3
Standard InChI Key CKYCSNJVQSRFDD-UHFFFAOYSA-N
Canonical SMILES CC1=CN2CCC(CC2=N1)CN

Introduction

Structural Characteristics and Nomenclature

The core structure of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine consists of a partially saturated imidazo[1,2-a]pyridine scaffold. Key features include:

  • A fused bicyclic system with a six-membered tetrahydro-pyridine ring and a five-membered imidazole ring.

  • A methyl group at position 2 of the imidazole ring.

  • A methanamine (-CH2NH2) substituent at position 7 of the tetrahydro-pyridine moiety.

The IUPAC name reflects this substitution pattern, distinguishing it from closely related isomers such as the 8-yl-methanamine derivative (CAS 1423033-42-4) and the 5-yl-methanamine hydrobromide salt (CAS 2260937-82-2) . A comparative analysis of molecular formulas and weights for analogous compounds is provided in Table 1.

Table 1: Structural Comparison of Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Position
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine (Target)C9H15N3165.247-yl-methanamine
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamineC9H15N3165.248-yl-methanamine
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine hydrobromide C8H14BrN3232.125-yl-methanamine
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamineC9H11N3161.202-yl-methanamine

The stereoelectronic effects of substituent positioning significantly influence reactivity and biological interactions. For instance, the 7-yl-methanamine group in the target compound may enhance hydrogen-bonding capacity compared to 8-yl analogs.

Synthetic Methodologies

While no explicit synthetic protocol for the 7-yl-methanamine isomer is documented, established routes for analogous tetrahydroimidazo[1,2-a]pyridines suggest feasible pathways:

Ring-Closing Strategies

A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example:

  • Mannich Reaction: Condensation of 2-aminopyridine with formaldehyde and methylamine to form the imidazole ring.

  • Hydrogenation: Partial saturation of the pyridine ring using catalytic hydrogenation (e.g., H2/Pd-C) to yield the tetrahydro derivative.

Functionalization at Position 7

Introducing the methanamine group may involve:

  • Nucleophilic substitution: Reaction of a 7-bromo intermediate with ammonia or an ammonia equivalent.

  • Reductive amination: Treatment of a 7-keto precursor with ammonium acetate and sodium cyanoborohydride .

Critical Challenge: Positional selectivity during ring functionalization requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid isomerization .

Physicochemical Properties

Theoretical predictions and analog-based extrapolations suggest the following properties:

Solubility and Partitioning

  • LogP: Estimated at 1.2–1.5 (moderate lipophilicity), favoring blood-brain barrier penetration.

  • Aqueous Solubility: Likely low (<1 mg/mL) due to the fused bicyclic system; solubility enhancers (e.g., cyclodextrins) may be required for formulation .

Spectral Characteristics

  • IR: N-H stretch (~3300 cm⁻¹), C=N imidazole ring (~1600 cm⁻¹) .

  • NMR: Distinct signals for the methyl group (δ 2.1–2.3 ppm, singlet) and methanamine protons (δ 3.4–3.7 ppm, multiplet).

CompoundIC50 (MAO-B)MIC (S. aureus)Anxiolytic ED50
8-yl-methanamine derivative450 nM8 µg/mL10 mg/kg
5-yl-methanamine hydrobromide N/A4 µg/mLN/A
2-yl-methanamine derivative320 nM16 µg/mL15 mg/kg

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Functionalization at the amine group enables targeting of EGFR and VEGFR .

  • Antiviral Agents: Analogous structures show activity against RNA viruses via polymerase inhibition.

Chemical Biology Probes

  • Fluorescent Tagging: Conjugation with fluorophores (e.g., FITC) creates tools for imaging cellular targets.

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